Ferrocyanic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

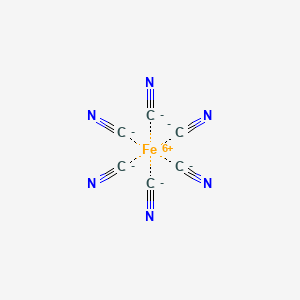

2D Structure

Properties

IUPAC Name |

iron(6+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWKTAYJTKRVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+6] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeN6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-47-5, 14038-43-8 | |

| Record name | Ferrate(4-), hexacyano-, tetrahydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrocyanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of Ferrocyanic Acid from Potassium Ferrocyanide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of ferrocyanic acid (H₄[Fe(CN)₆]) from potassium ferrocyanide (K₄[Fe(CN)₆]). The information is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and critical safety considerations.

Introduction

This compound, also known as hydrothis compound, is a white, crystalline solid that is unstable and soluble in water.[1] It is typically prepared by treating an alkali metal ferrocyanide with a strong mineral acid.[2] The synthesis requires careful handling due to the potential for the release of highly toxic hydrogen cyanide gas upon reaction with strong acids.[3] This guide outlines the necessary procedures for the safe and effective laboratory-scale synthesis of this compound.

Reaction and Stoichiometry

The synthesis of this compound from potassium ferrocyanide and a strong acid, such as hydrochloric acid, proceeds via a double displacement reaction. The overall chemical equation is as follows:

K₄[Fe(CN)₆] + 4HCl → H₄[Fe(CN)₆] + 4KCl[4]

The reaction involves the protonation of the ferrocyanide anion ([Fe(CN)₆]⁴⁻) by the acid to form the neutral this compound molecule.

Experimental Protocols

The following experimental protocols are based on established laboratory procedures.[1][4]

Synthesis of this compound using Hydrochloric Acid

This method is one of the most common for the preparation of this compound.[2][4]

Materials and Reagents:

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Concentrated hydrochloric acid (12 M)

-

Distilled water

-

Acetone

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Porcelain plate or watch glass

-

Fume hood

Procedure:

-

Dissolution of Potassium Ferrocyanide: In a fume hood, dissolve 40.0 g of potassium ferrocyanide trihydrate in 200 mL of distilled water in a 400 mL beaker. Stir the solution until the solid is completely dissolved.[4]

-

Acidification: While stirring, slowly add 90 mL of 12 M concentrated hydrochloric acid to the potassium ferrocyanide solution. A milky white precipitate of this compound will form immediately.[4]

-

Reaction and Precipitation: Continue stirring the mixture for 10 minutes to ensure the reaction goes to completion.[4]

-

Cooling: Place the beaker in an ice bath and cool the mixture to 5°C for 20 minutes to maximize the precipitation of this compound.[4]

-

Filtration and Washing: Set up a vacuum filtration apparatus. Filter the white precipitate under vacuum. Wash the collected solid with 100 mL of cold acetone to remove impurities.[4]

-

Drying: Transfer the purified this compound to a porous plate or watch glass and allow it to air dry in the fume hood. The final product should be a pale blue or white powder.[1][4] Note that the crystals may turn blue upon exposure to air due to oxidation.[1]

Yield:

The reported yield for this procedure is approximately 41%.[4]

Alternative Synthesis using Sulfuric Acid

While hydrochloric acid is commonly used, sulfuric acid can also be employed. However, the reaction with sulfuric acid is more complex and highly dependent on the acid concentration and temperature. Concentrated sulfuric acid can lead to the formation of carbon monoxide, while dilute sulfuric acid may produce hydrogen cyanide gas.[5][6] Due to these complexities and the increased risk of hazardous byproducts, the hydrochloric acid method is generally preferred for the controlled synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from potassium ferrocyanide.

| Parameter | Value | Reference |

| Reactants | ||

| Potassium Ferrocyanide Trihydrate | 40.0 g | [4] |

| Concentrated Hydrochloric Acid (12 M) | 90 mL | [4] |

| Distilled Water | 200 mL | [4] |

| Reaction Conditions | ||

| Reaction Time | 10 minutes | [4] |

| Cooling Temperature | 5°C | [4] |

| Product | ||

| Theoretical Yield | ~20.5 g | Calculated |

| Reported Actual Yield | 8.41 g | [4] |

| Reported Percent Yield | 41% | [4] |

Safety Precautions and Handling

The synthesis of this compound requires strict adherence to safety protocols due to the potential hazards involved.

-

Hydrogen Cyanide Gas: The reaction of potassium ferrocyanide with strong acids can release highly toxic and flammable hydrogen cyanide (HCN) gas.[3][5] All procedures must be performed in a well-ventilated fume hood.

-

Corrosive Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

-

Handling of this compound: this compound is an unstable compound. It should be handled with care and stored in a cool, dry, and dark place. Avoid heating, as this can lead to decomposition and the release of HCN.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Acidic solutions containing cyanide should be neutralized with a suitable reagent (e.g., sodium hypochlorite) before disposal.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from potassium ferrocyanide.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the reactants and products in the synthesis reaction.

Conclusion

The synthesis of this compound from potassium ferrocyanide is a straightforward laboratory procedure that requires careful attention to safety, particularly the management of the potential release of hydrogen cyanide gas. By following the detailed protocols and safety precautions outlined in this guide, researchers can safely and effectively produce this compound for their scientific investigations. Further purification and characterization, for instance by recrystallization and spectroscopic analysis, may be necessary depending on the specific application.

References

- 1. Experimental Organic Chemistry - James F. Norris, Ph. D. - Chapter IX. - Cyanogen and Related Compounds [books-about-california.com]

- 2. Hydrothis compound - 911Metallurgist [911metallurgist.com]

- 3. Potassium ferricyanide - Sciencemadness Wiki [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Preparation of Hydrothis compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Structure of Ferrocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of ferrocyanic acid (H₄Fe(CN)₆), a compound of interest due to its coordination chemistry and role as the parent acid to ferrocyanide salts.

Molecular Structure

This compound is a white, crystalline, and unstable solid[1][2]. Its core is the stable hexacyanoferrate(II) anion, also known as the ferrocyanide ion, [Fe(CN)₆]⁴⁻. In this complex, a central iron(II) ion is octahedrally coordinated to six cyanide ligands. The overall structure of this compound involves this anionic complex and four protons (H⁺).

The bonding within the [Fe(CN)₆]⁴⁻ anion is characterized by strong covalent bonds between the carbon atom of the cyanide ligand and the central iron atom. The cyanide ligand itself features a triple bond between carbon and nitrogen.

A key feature of the solid-state structure of this compound is the presence of hydrogen bonds. The protons are understood to be associated with the nitrogen atoms of the cyanide ligands, forming N-H---N hydrogen bonds between adjacent [Fe(CN)₆]⁴⁻ complexes. This network of hydrogen bonds is crucial in stabilizing the crystal lattice.

Below is a diagram illustrating the octahedral geometry of the [Fe(CN)₆]⁴⁻ core of this compound.

Quantitative Structural Data

The following table summarizes key bond lengths within the ferrocyanide complex, derived from crystallographic data of related ferrocyanide compounds. These values provide an approximation for the structure of this compound.

| Bond | Typical Bond Length (Å) |

| Fe-C | 1.88 - 1.92 |

| C≡N | ~1.18 |

Data sourced from the Materials Project database for related structures.

Experimental Protocols

The determination of the structure of this compound and related compounds relies on several key experimental techniques.

3.1. Synthesis of this compound

A common method for the preparation of this compound is through the acidification of a ferrocyanide salt solution[1].

-

Materials: Potassium ferrocyanide (K₄[Fe(CN)₆]), concentrated hydrochloric acid (HCl), distilled water, ice bath.

-

Procedure:

-

Prepare a saturated aqueous solution of potassium ferrocyanide.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid to the cooled solution with constant stirring.

-

This compound will precipitate as a white solid.

-

The precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

-

3.2. Structural Characterization by X-ray and Neutron Diffraction

X-ray and neutron diffraction are the primary methods for determining the precise three-dimensional arrangement of atoms in crystalline solids.

-

X-ray Diffraction (XRD):

-

Principle: X-rays are diffracted by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern provides information about the unit cell dimensions and atomic positions.

-

Methodology: A single crystal or powdered sample of this compound is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles, and the resulting pattern is analyzed to solve the crystal structure.

-

-

Neutron Diffraction:

-

Principle: Neutrons are scattered by atomic nuclei. This technique is particularly sensitive to the positions of light atoms, such as hydrogen, which are difficult to locate accurately with X-ray diffraction.

-

Methodology: A beam of neutrons is directed at a crystalline sample. The scattered neutrons are detected, and the diffraction pattern is used to determine the crystal structure, including the positions of the hydrogen atoms involved in hydrogen bonding.

-

3.3. Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the bonding within the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: Measures the absorption of infrared radiation by the molecule, which excites molecular vibrations.

-

Methodology: A sample of this compound is placed in the path of an infrared beam. The transmitted or reflected light is analyzed to identify the characteristic vibrational frequencies of the functional groups, notably the C≡N stretching frequency around 2000-2100 cm⁻¹.

-

-

Raman Spectroscopy:

-

Principle: Involves the inelastic scattering of monochromatic light, which also provides information about molecular vibrations.

-

Methodology: A laser beam is focused on the sample, and the scattered light is collected and analyzed. Raman spectroscopy is complementary to FTIR and can provide additional details about the molecular structure.

-

Experimental Workflow

The logical flow for the synthesis and characterization of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrocyanic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of ferrocyanic acid (H₄[Fe(CN)₆]). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the synthesis, characteristics, and reactivity of this compound. The document includes structured data tables for quantitative properties, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding.

Introduction

This compound, also known as hydrothis compound or tetrahydrogen hexacyanoferrate, is a white, crystalline, and unstable solid compound with the chemical formula H₄[Fe(CN)₆].[1] It is the parent acid of the ferrocyanide salts, which contain the stable hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. This complex ion consists of a central iron(II) atom in an octahedral geometry, tightly bound to six cyanide ligands.[2] While its salts, particularly potassium ferrocyanide, are common laboratory reagents, the free acid is less frequently used due to its inherent instability.[3]

The primary utility of this compound lies in its application for preparing pure, potassium-free metal ferrocyanides.[3] In many precipitation reactions using potassium ferrocyanide, the resulting metal ferrocyanide product is often contaminated with potassium ions. Using an aqueous solution of this compound as the precipitant circumvents this issue, yielding a cleaner product.[3] This guide details the fundamental properties, reactivity, and experimental procedures related to this compound.

Physical and Chemical Properties

The properties of this compound are largely dictated by the central hexacyanoferrate(II) complex. The acid itself is a white solid when pure, though it often appears pale yellow or blue due to decomposition products.[3]

Physical Properties

This compound is a water-soluble solid.[1] It can be purified by dissolving it in ethanol and reprecipitating it with the addition of ether, a solvent in which it is insoluble.[4]

| Property | Value | Source(s) |

| Molecular Formula | H₄[Fe(CN)₆] | [5] |

| Molar Mass | 215.97 g/mol | [5] |

| Appearance | White, crystalline solid (when pure) | [1] |

| Solubility | Soluble in water, ethanol. Insoluble in diethyl ether. | [4] |

Chemical Properties

Structure and Acidity this compound is a tetrabasic acid, meaning it can donate four protons in a stepwise manner. The deprotonation sequence involves the ferrocyanide anion, [Fe(CN)₆]⁴⁻, which acts as a Brønsted base. The successive protonation equilibria can be challenging to measure individually as the first two and the last two steps overlap.

The acid dissociation constants (pKa) for this compound in aqueous solution have been determined, highlighting its strong acidic nature in the first two dissociation steps.

| Dissociation Constant | Value | Source(s) |

| pKa₁ | -2.54 ± 0.10 | [6] |

| pKa₂ | -1.08 ± 0.03 | [6] |

| pKa₃ | 2.65 ± 0.02 | [6] |

| pKa₄ | 4.19 ± 0.02 | [6] |

Stability and Decomposition this compound is notably unstable. Aqueous solutions of the acid, or solutions of ferrocyanide salts acidified with mineral acids, decompose slowly at room temperature and more rapidly upon heating.[3] The decomposition is dependent on acidity and results in the formation of highly toxic hydrogen cyanide (HCN) gas and a precipitate of ferrous ferrocyanide.[3]

The overall decomposition reaction is: 3 H₄[Fe(CN)₆] → 12 HCN + Fe₂[Fe(CN)₆][3]

The acid and its salts can also be decomposed by strong oxidizing agents or by heating in concentrated sulfuric acid, which can produce carbon monoxide.[3] While ferrocyanide complexes are generally stable and have low toxicity, their decomposition under acidic conditions to release HCN gas is a significant hazard.[7][8]

Redox Chemistry The ferrocyanide ion undergoes a simple, reversible one-electron oxidation to form the ferricyanide ion, [Fe(CN)₆]³⁻.[2] This conversion does not involve the breaking of the iron-carbon bonds.[7] The ferrocyanide/ferricyanide redox couple is a standard system in electrochemistry.[7]

[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻[2]

This transformation is visually distinct; solutions of ferrocyanide salts are typically pale yellow, while ferricyanide solutions are reddish-brown.[2] This color change allows the reaction to be monitored spectroscopically.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This compound is typically prepared by the acidification of an alkali metal ferrocyanide salt.[4]

Protocol 1: Synthesis via Acidification of Potassium Ferrocyanide [4]

-

Objective: To synthesize solid this compound.

-

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for purification)

-

Diethyl ether (for purification)

-

-

Procedure:

-

Prepare a saturated aqueous solution of potassium ferrocyanide.

-

Carefully add concentrated hydrochloric acid to the ferrocyanide solution. This should be done in a well-ventilated fume hood due to the potential for HCN evolution.

-

Upon addition of the acid, this compound will precipitate as a white crystalline solid.

-

Collect the solid precipitate by vacuum filtration.

-

Purification (Optional): Dissolve the crude this compound in a minimal amount of ethanol.

-

Slowly add diethyl ether to the ethanolic solution to reprecipitate the purified acid. The ether complex that forms can be decomposed by gentle heating (40-50°C) to yield the pure acid.[4]

-

Collect the purified solid by filtration and dry it in a desiccator over a suitable drying agent like concentrated sulfuric acid.

-

Quantitative Analysis

The concentration of ferrocyanide can be determined via redox titration with a strong oxidizing agent. The reverse titration, reducing ferricyanide with a reducing agent like ascorbic acid, is also a well-established method that can be monitored both potentiometrically and spectrophotometrically.[9][10]

Protocol 2: Redox Titration of Ferrocyanide [11]

-

Objective: To determine the concentration of a ferrocyanide solution.

-

Principle: Ferrocyanide is oxidized to ferricyanide by a strong oxidizing agent. The endpoint is detected by a sharp color change of a redox indicator or by a potentiometric measurement.

-

Materials:

-

Ferrocyanide solution of unknown concentration.

-

Standardized solution of a strong oxidizing agent (e.g., 0.1 N ceric sulfate, Ce(SO₄)₂).

-

Sulfuric acid (H₂SO₄).

-

Redox indicator (e.g., ortho-phenanthroline).

-

-

Procedure:

-

Sample Preparation: Pipette a known volume of the ferrocyanide solution into an Erlenmeyer flask.

-

Acidification: Cautiously acidify the solution by adding a sufficient volume of sulfuric acid.[11]

-

Indicator: Add a few drops of the ortho-phenanthroline indicator. The solution will appear orange.[11]

-

Titration: Titrate the prepared solution with the standardized ceric sulfate solution. The titrant should be added dropwise with constant stirring.

-

Endpoint: The endpoint is reached when the color of the solution changes sharply from orange to yellow.[11]

-

Calculation: Use the volume and concentration of the titrant and the initial volume of the sample to calculate the concentration of the ferrocyanide solution.

-

Conclusion

This compound, H₄[Fe(CN)₆], is a key inorganic compound that, despite its instability, serves as a valuable reagent for the synthesis of pure metal ferrocyanides. Its chemistry is dominated by the stable [Fe(CN)₆]⁴⁻ complex, which exhibits characteristic acid-base and redox behaviors. A thorough understanding of its properties, particularly its decomposition in acidic media to produce hydrogen cyanide, is critical for its safe handling and application in research and development. The protocols and data presented in this guide offer a foundational resource for professionals working with this compound.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 3. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 4. Hydrothis compound - 911Metallurgist [911metallurgist.com]

- 5. This compound | C6FeN6 | CID 11957372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. Ferricyanide - Wikipedia [en.wikipedia.org]

- 8. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 9. "Redox Titration of Ferricyanide to Ferrocyanide with Ascorbic Acid: Il" by Tina H. Huang, Gail Salter et al. [digitalcommons.montclair.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

ferrocyanic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferrocyanic acid, including its fundamental properties, synthesis protocols, and key chemical reactions. The information is intended to support research and development activities where this compound may be of interest.

Core Properties of this compound

This compound, also known as hydrothis compound or hydrogen hexacyanoferrate(II), is a white, crystalline, and unstable solid that is soluble in water.[1] It is a tetrabasic acid, meaning it can donate four protons.[2]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 17126-47-5 | PubChem[3] |

| Molecular Formula | H₄[Fe(CN)₆] | Dictionary.com[1] |

| Molar Mass | 215.98 g/mol | --- |

| Exact Mass | 215.9819 g/mol | PubChem[3] |

| Appearance | White, crystalline solid | Dictionary.com[1] |

| Solubility in water | Soluble | Dictionary.com[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the acidification of a ferrocyanide salt solution. The following are detailed methodologies for its preparation.

Protocol 1: Synthesis from Potassium Ferrocyanide and Hydrochloric Acid

This method relies on the reaction of potassium ferrocyanide with a strong mineral acid, such as hydrochloric acid, to precipitate this compound.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare a saturated aqueous solution of potassium ferrocyanide in a beaker.

-

Slowly add concentrated hydrochloric acid to the potassium ferrocyanide solution while stirring continuously.

-

A white crystalline precipitate of this compound will form.

-

Continue stirring for a few minutes to ensure complete reaction.

-

Separate the precipitate by filtration using a Büchner funnel and filter paper.

-

To purify the product, dissolve the crude this compound in ethanol.

-

Reprecipitate the this compound by the addition of diethyl ether.

-

Filter the purified product and dry it in a desiccator.

Protocol 2: Synthesis using Ether Extraction

An alternative method involves the extraction of this compound from an acidified aqueous solution using diethyl ether.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]) or lead(II) ferrocyanide (Pb₂[Fe(CN)₆])

-

Sulfuric acid (H₂SO₄) or hydrosulfuric acid (H₂S)

-

Diethyl ether

-

Separatory funnel

-

Beakers

Procedure:

-

Prepare a concentrated aqueous solution of a ferrocyanide salt (e.g., by decomposing lead(II) ferrocyanide with sulfuric or hydrosulfuric acid).

-

Transfer the aqueous solution containing this compound to a separatory funnel.

-

Add a sufficient amount of diethyl ether to the separatory funnel.

-

Agitate the mixture vigorously. The this compound will separate from the aqueous layer and be suspended in the ether.

-

Allow the layers to separate.

-

Collect the ether layer containing the this compound.

-

The this compound can be isolated by evaporating the ether, though it is often used directly in its ether solution for subsequent reactions.

Key Chemical Reactions Involving this compound

This compound and its conjugate base, the ferrocyanide ion ([Fe(CN)₆]⁴⁻), participate in several important chemical reactions.

-

Decomposition: Upon heating, this compound decomposes to produce hydrogen cyanide (HCN), a highly toxic gas, and other products.

-

Oxidation: The ferrocyanide ion can be oxidized to the ferricyanide ion ([Fe(CN)₆]³⁻). This is a reversible one-electron oxidation process.[4] [Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻

-

Salt Formation: As a tetrabasic acid, this compound reacts with bases to form a series of ferrocyanide salts. For example, with sodium hydroxide, it can form salts from NaH₃[Fe(CN)₆] to Na₄[Fe(CN)₆].

-

Prussian Blue Formation: The reaction of the ferrocyanide ion with ferric ions (Fe³⁺) produces the intensely colored pigment known as Prussian blue (ferric ferrocyanide).[4]

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from potassium ferrocyanide and hydrochloric acid.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Historical Preparation of Ferrocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of ferrocyanic acid (H₄[Fe(CN)₆]), a foundational compound in the development of coordination chemistry. From its early origins in the synthesis of vibrant pigments to more controlled laboratory procedures, the methods of producing this compound and its precursors have evolved significantly. This document provides a detailed overview of these key historical syntheses, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate a comprehensive understanding of this fascinating chapter in chemical history.

Early Synthesis from Nitrogenous Organic Matter (18th Century)

The earliest methods for producing ferrocyanides, the precursors to this compound, were intrinsically linked to the synthesis of the pigment Prussian blue, discovered accidentally around 1704.[1] These processes relied on the high-temperature reaction of nitrogen-rich organic materials with an alkali (potash) and iron.[2] The resulting product was a crude mixture containing potassium ferrocyanide, then known as "yellow prussiate of potash."[2]

Experimental Protocol:

This protocol is a generalized representation based on 18th-century accounts:

-

Reactant Preparation: A mixture of nitrogenous organic matter (e.g., dried blood, horn shavings, or leather scraps), potassium carbonate (potash), and iron filings was prepared.

-

Fusion: The mixture was heated strongly in a crucible or iron pot until it fused into a molten mass. This process was typically carried out in a furnace.

-

Lixiviation: After cooling, the solid mass was broken up and leached with hot water to dissolve the soluble potassium ferrocyanide.

-

Filtration and Crystallization: The resulting solution was filtered to remove insoluble iron compounds and other impurities. The filtrate was then concentrated by boiling and allowed to cool, whereupon crystals of potassium ferrocyanide would form.

Logical Workflow for Early Synthesis from Nitrogenous Matter

Caption: Workflow for 18th-century ferrocyanide synthesis.

Scheele's Preparation of Hydrocyanic Acid from Prussian Blue (1782)

The Swedish chemist Carl Wilhelm Scheele was the first to prepare hydrocyanic acid (a key step towards isolating this compound) from Prussian blue in 1782.[3] His method involved the decomposition of the pigment with sulfuric acid.

Experimental Protocol:

While Scheele's original publication lacks the detailed quantitative data of modern procedures, the following protocol reconstructs his method:

-

Reaction Setup: A quantity of finely powdered Prussian blue was placed in a retort.

-

Acid Digestion: Diluted sulfuric acid was added to the Prussian blue in the retort.

-

Distillation: The mixture was gently heated. The volatile hydrocyanic acid, along with water, distilled over and was collected in a cooled receiver.

Signaling Pathway for Scheele's Method

Caption: Scheele's preparation of hydrocyanic acid.

Synthesis from Gasworks By-products (19th Century)

The advent of coal gas manufacturing in the 19th century provided a new and abundant source for ferrocyanide production. The "spent oxide" from gas purifiers, which contained a complex mixture of iron and cyanide compounds, became a valuable raw material.[4] This industrial process typically yielded calcium ferrocyanide.

Experimental Protocol:

-

Treatment of Spent Oxide: The spent oxide was agitated with a suspension of calcium hydroxide (milk of lime). This converted the complex cyanides into soluble calcium ferrocyanide.[4]

-

Extraction: The resulting slurry was leached with water to extract the soluble calcium ferrocyanide.[4]

-

Purification: The solution was filtered to remove insoluble materials. The filtrate, containing the calcium ferrocyanide, could then be concentrated by evaporation to induce crystallization.[4]

Experimental Workflow for Gasworks Process

Caption: 19th-century synthesis from gasworks by-products.

Laboratory Preparation of Crystalline this compound

The direct preparation of pure, crystalline this compound from a ferrocyanide salt became a more refined laboratory procedure. This method involves the careful acidification of a concentrated ferrocyanide solution.

Experimental Protocol:

-

Solution Preparation: A saturated aqueous solution of potassium ferrocyanide (K₄[Fe(CN)₆]) is prepared.

-

Acidification: Concentrated hydrochloric acid (HCl) is added to the saturated potassium ferrocyanide solution. This causes the precipitation of white, crystalline this compound.

-

Isolation and Washing: The precipitate is collected on a filter and washed first with concentrated hydrochloric acid and then with diethyl ether to remove residual water and acid.

-

Drying: The crystalline this compound is then dried.

Logical Relationship for Crystalline this compound Preparation

Caption: Laboratory preparation of crystalline this compound.

Quantitative Data Summary

Historical records of quantitative data for these early processes are scarce and often imprecise. The following table summarizes the available information.

| Method | Precursor/Product | Reported Yield | Purity | Century |

| From Nitrogenous Matter | Prussian Blue | ~25% | Crude/Impure | 18th |

| From Gasworks By-products | Calcium Ferrocyanide | Not specified in historical sources | Variable | 19th |

| Modern Industrial Process | Calcium Ferrocyanide | ~98% | High | 20th/21st |

References

Stability of Ferrocyanic Acid in Aqueous Solution: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ferrocyanic acid (H₄[Fe(CN)₆]) in aqueous solutions. The document details the factors influencing its stability, presents available quantitative data, outlines experimental protocols for its study, and provides visualizations of key pathways and workflows.

Introduction

This compound, the protonated form of the hexacyanoferrate(II) ion, is a coordination compound of significant interest in various chemical and pharmaceutical applications. Its stability in aqueous environments is a critical parameter, dictating its utility and potential toxicity due to the possible release of hydrogen cyanide (HCN). While the ferrocyanide anion ([Fe(CN)₆]⁴⁻) is relatively stable, particularly in neutral to alkaline conditions, its protonated forms are susceptible to decomposition, especially in acidic media.[1] This guide synthesizes the current understanding of this compound's aqueous stability.

Factors Influencing Stability

The decomposition of this compound is primarily influenced by pH, temperature, and exposure to light.

-

pH: The pH of the solution is the most critical factor. In acidic solutions, this compound and its partially protonated anions are the dominant species. These protonated forms are significantly less stable than the fully deprotonated [Fe(CN)₆]⁴⁻ anion and tend to decompose, liberating hydrogen cyanide.[1] Strongly alkaline solutions, on the other hand, enhance the stability of the ferrocyanide ion.[1]

-

Temperature: Increased temperature accelerates the decomposition of this compound in acidic solutions.[1] Even in neutral solutions, elevated temperatures can promote the decomposition of the ferrocyanide ion, although to a lesser extent than in acidic conditions.

-

Light: Exposure to ultraviolet (UV) light can induce the photodecomposition of ferrocyanide complexes, leading to the release of cyanide ions.[2] This process involves the formation of an aquated complex, which can be reversible in the dark.

Quantitative Data

Table 1: Dissociation Constants (pKa) of this compound

| Equilibrium | pKa Value | Reference |

| H₄[Fe(CN)₆] ⇌ H⁺ + H₃[Fe(CN)₆]⁻ | ~2.2 | |

| H₃[Fe(CN)₆]⁻ ⇌ H⁺ + H₂[Fe(CN)₆]²⁻ | ~2.9 | |

| H₂[Fe(CN)₆]²⁻ ⇌ H⁺ + H[Fe(CN)₆]³⁻ | 4.0 | |

| H[Fe(CN)₆]³⁻ ⇌ H⁺ + [Fe(CN)₆]⁴⁻ | 5.6 x 10⁻⁵ (as Kₐ) | [3] |

Note: The first two pKa values are estimates, as the equilibria are not well-separated.

Decomposition Pathway

In acidic aqueous solutions, this compound decomposes primarily through the loss of cyanide ligands, leading to the formation of hydrogen cyanide and various iron-containing species. A simplified representation of this pathway is the formation of ferrous ferrocyanide (a form of Prussian White).

References

Protonation Equilibria of the Ferrocyanide Ion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation equilibria of the ferrocyanide ion, [Fe(CN)₆]⁴⁻. It details the fundamental principles, experimental methodologies for characterization, and quantitative data pertinent to the successive protonation steps of this complex ion. This document is intended to be a valuable resource for researchers in chemistry, materials science, and pharmacology who work with or encounter ferrocyanide and its protonated forms in their research and development activities.

Introduction

The ferrocyanide ion, [Fe(CN)₆]⁴⁻, is a well-known coordination complex of iron(II) that exhibits a rich acid-base chemistry. As a tetravalent Brønsted base, it can accept up to four protons in a stepwise manner to form hydroferrocyanic acid, H₄[Fe(CN)₆].[1][2] Understanding the protonation equilibria of ferrocyanide is crucial for controlling its chemical behavior in various applications, including its use as a precursor for pigments like Prussian blue, an anti-caking agent, and in electrochemical systems.[3] The speciation of ferrocyanide as a function of pH significantly influences its solubility, reactivity, and interaction with other molecules, which is of particular importance in biological and pharmaceutical contexts where pH can vary.

This guide will cover the quantitative aspects of these equilibria, provide detailed experimental protocols for their determination, and present visual representations of the underlying processes and workflows.

Quantitative Data on Protonation Equilibria

The protonation of the ferrocyanide ion occurs in four successive steps, each characterized by a specific acid dissociation constant (pKa). Due to the nature of the complex, the first two protonation steps and the last two steps tend to overlap, making their individual determination challenging.[1][2] The following table summarizes the reported pKa values for the protonation of the ferrocyanide ion.

| Equilibrium Step | Protonation Reaction | pKa Value | Reference |

| First Protonation (pKa₁) | [Fe(CN)₆]⁴⁻ + H⁺ ⇌ [HFe(CN)₆]³⁻ | -2.54 ± 0.10 | [1][2] |

| Second Protonation (pKa₂) | [HFe(CN)₆]³⁻ + H⁺ ⇌ H₂[Fe(CN)₆]²⁻ | -1.08 ± 0.03 | [1][2] |

| Third Protonation (pKa₃) | H₂[Fe(CN)₆]²⁻ + H⁺ ⇌ H₃[Fe(CN)₆]⁻ | 2.65 ± 0.02 | [1][2] |

| Fourth Protonation (pKa₄) | H₃[Fe(CN)₆]⁻ + H⁺ ⇌ H₄[Fe(CN)₆] | 4.19 ± 0.02 | [1][2] |

These values indicate that the first two protonations occur in highly acidic conditions, while the third and fourth protonations take place in moderately acidic to near-neutral solutions.

Experimental Protocols

The determination of the protonation constants of ferrocyanide requires precise experimental techniques. The overlapping nature of the equilibria necessitates careful data acquisition and analysis. The two primary methods employed are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a classical and reliable method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.

Objective: To determine the pKa values of the ferrocyanide ion by titrating a solution of potassium ferrocyanide with a strong acid.

Materials and Equipment:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Perchloric acid (HClO₄) or Hydrochloric acid (HCl) of known concentration (e.g., 0.1 M and 1 M)

-

Standard pH buffers (e.g., pH 4, 7, and 10)

-

High-purity deionized water

-

pH meter with a glass electrode and a reference electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL or 150 mL)

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

-

Solution Preparation:

-

Prepare a standard solution of potassium ferrocyanide (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).

-

-

Titration Setup:

-

Place a known volume (e.g., 50 mL) of the potassium ferrocyanide solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and reference electrode into the solution.

-

Begin stirring the solution gently.

-

If necessary, purge the solution with an inert gas to prevent aerial oxidation, especially in alkaline conditions.

-

-

Titration:

-

Record the initial pH of the ferrocyanide solution.

-

Add the strong acid titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed through all the equivalence points, which will be indicated by regions of rapid pH change.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain the titration curve.

-

To accurately determine the equivalence points, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The peaks in the first derivative plot or the zero crossings in the second derivative plot correspond to the equivalence points.

-

The pKa values can be determined from the pH at the half-equivalence points. For a polyprotic acid, pKaₙ corresponds to the pH at the midpoint between the (n-1)th and nth equivalence points.

-

For overlapping equilibria, specialized data analysis software or methods, such as the Bjerrum difference plot or non-linear least-squares fitting, are necessary to deconvolute the pKa values.[4][5]

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values by monitoring the change in absorbance of a solution at specific wavelengths as a function of pH. The different protonated species of ferrocyanide will have distinct electronic absorption spectra.

Objective: To determine the pKa values of the ferrocyanide ion by measuring the absorbance changes of its solution at various pH values.

Materials and Equipment:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

A series of buffer solutions covering a wide pH range (e.g., from highly acidic to neutral)

-

Strong acid (e.g., HClO₄) and strong base (e.g., NaOH) for pH adjustment

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Wavelength Selection:

-

Record the UV-Vis absorption spectrum of the ferrocyanide solution at very low and very high pH values to identify the wavelengths of maximum absorbance (λ_max) for the fully protonated and deprotonated species. The ferrocyanide ion itself shows no significant absorption above 270 nm, while the protonated species may exhibit different spectral features.[1] Ferricyanide, a potential oxidation product, has absorption maxima at 301 nm and 416 nm which can be used to monitor for degradation.[1]

-

-

Solution Preparation:

-

Prepare a stock solution of potassium ferrocyanide of known concentration.

-

Prepare a series of solutions with the same concentration of ferrocyanide but at different, precisely known pH values using appropriate buffers or by adding strong acid/base.

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the selected wavelength(s).

-

-

Data Analysis:

-

Plot the absorbance versus pH. The resulting plot will be a sigmoid curve (or a series of overlapping sigmoid curves for a polyprotic acid).

-

The pKa value is equal to the pH at the inflection point of the sigmoid curve.

-

For overlapping pKa values, the data can be analyzed using the following equation: A = (A_HnF * [H⁺]ⁿ + A_H(n-1)F * K_an * [H⁺]^(n-1) + ... + A_F * K_a1...K_an) / ([H⁺]ⁿ + K_an * [H⁺]^(n-1) + ... + K_a1...K_an) where A is the measured absorbance, A_HnF, A_H(n-1)F, ..., A_F are the absorbances of the fully protonated, intermediate, and fully deprotonated species, respectively, and K_an are the acid dissociation constants.

-

Non-linear regression analysis is typically used to fit the experimental data to this equation and extract the pKa values.[6]

-

Synthesis of Hydrothis compound (H₄[Fe(CN)₆])

The fully protonated form of the ferrocyanide ion can be synthesized for further study.

Objective: To synthesize hydrothis compound by the acidification of potassium ferrocyanide.

Materials and Equipment:

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Desiccator

Procedure:

-

Dissolve potassium ferrocyanide trihydrate in deionized water (e.g., 40 g in 200 mL).

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (e.g., 90 mL of 12 M HCl) to the stirred solution. A white, milky precipitate of hydrothis compound will form.

-

Continue stirring the mixture in the ice bath for approximately 10-20 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with small portions of cold deionized water to remove potassium chloride.

-

Dry the product in a desiccator over a suitable drying agent.

Mandatory Visualizations

Signaling Pathway Diagram: Stepwise Protonation of Ferrocyanide

Caption: Stepwise protonation of the ferrocyanide ion.

Experimental Workflow Diagram: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Workflow Diagram: UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

References

A Technical Guide to the Theoretical pKa Values of Ferrocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical acid dissociation constants (pKa) of ferrocyanic acid (H₄[Fe(CN)₆]). It delves into the established theoretical values, the experimental methodologies used for their determination, and the computational approaches that can be employed for their theoretical prediction. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the physicochemical properties of coordination complexes are of interest.

Introduction to this compound

This compound is a polyprotic acid that can donate four protons in a stepwise manner. The parent complex, the ferrocyanide ion ([Fe(CN)₆]⁴⁻), is a well-known coordination compound with a central iron atom in the +2 oxidation state surrounded by six cyanide ligands in an octahedral geometry. The protonation of this stable anion leads to the formation of this compound, a strong acid for its first two dissociation steps and a weak acid for the latter two. Understanding the pKa values is crucial for predicting its behavior in solutions of varying pH, which is fundamental in various applications, including analytical chemistry, electrochemistry, and potentially in biological systems.

Theoretical pKa Values of this compound

The protonation of the tetravalent ferrocyanide ion ([Fe(CN)₆]⁴⁻) to form this compound (H₄[Fe(CN)₆]) occurs in four successive steps. It is important to note that the first two protonation equilibria and the last two are known to overlap. The widely accepted theoretical pKa values have been determined from experimental data obtained through potentiometric and spectrophotometric techniques, with subsequent extrapolation to infinite dilution at 25°C.[1]

Table 1: Theoretical pKa Values for the Stepwise Dissociation of this compound

| Equilibrium | Dissociation Reaction | pKa Value |

| pKa₁ | H₄[Fe(CN)₆] ⇌ H⁺ + H₃[Fe(CN)₆]⁻ | -2.54 ± 0.10 |

| pKa₂ | H₃[Fe(CN)₆]⁻ ⇌ H⁺ + H₂[Fe(CN)₆]²⁻ | -1.08 ± 0.03 |

| pKa₃ | H₂[Fe(CN)₆]²⁻ ⇌ H⁺ + H[Fe(CN)₆]³⁻ | 2.65 ± 0.02 |

| pKa₄ | H[Fe(CN)₆]³⁻ ⇌ H⁺ + [Fe(CN)₆]⁴⁻ | 4.19 ± 0.02 |

| Data sourced from a study utilizing potentiometric and spectrophotometric techniques with non-ideality term inclusions.[1] |

Experimental Protocols for pKa Determination

The determination of the pKa values for this compound is complicated by the overlapping nature of the dissociation equilibria. The following sections outline the general principles of the experimental methods that have been successfully applied to such systems.

Potentiometric Titration

Potentiometric titration is a standard method for determining pKa values. For a polyprotic acid like this compound, the procedure involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH.

General Protocol:

-

Preparation of Solutions: A standard solution of this compound is prepared in a suitable solvent. A standardized solution of a strong base (e.g., NaOH) is also prepared. To maintain a constant ionic strength, a background electrolyte (e.g., KCl) can be used.

-

Titration Setup: A known volume of the this compound solution is placed in a thermostated vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Data Collection: The titrant (strong base) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. For polyprotic acids with well-separated pKa values (by at least 3 units), distinct inflection points corresponding to each equivalence point are observed. The pKa can be determined from the pH at the half-equivalence points.

-

Handling Overlapping Equilibria: For this compound, where the pKa values are close, the inflection points are not well-defined. In such cases, computational methods and specialized algorithms are used to analyze the titration curve and deconvolute the overlapping equilibria to extract the individual pKa values.

Spectrophotometric Analysis

Spectrophotometry can be used to determine pKa values if the different protonated species of the acid have distinct molar absorptivities in the UV-Vis spectrum.

General Protocol:

-

Preparation of Buffered Solutions: A series of buffer solutions with a range of known pH values is prepared.

-

Spectral Measurements: A constant concentration of this compound is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at one or more wavelengths where the different species show significant spectral differences is plotted against pH. The resulting data forms a sigmoidal curve.

-

Analysis of Overlapping Equilibria: When pKa values overlap, the spectral changes are a function of the concentrations of multiple species simultaneously. In such scenarios, multi-wavelength spectrophotometric data is often analyzed using chemometric methods or specialized software that can perform target factor analysis or use least-squares computer methods to resolve the overlapping equilibria and determine the individual pKa values.

Theoretical and Computational Methodologies for pKa Prediction

While the accepted pKa values for this compound are derived from experimental data, modern computational chemistry offers powerful tools for the ab initio prediction of pKa values. These methods are particularly valuable for understanding the electronic and structural factors that govern acidity.

Thermodynamic Cycles

A common approach for calculating pKa values involves the use of a thermodynamic cycle, which breaks down the dissociation in solution into more easily calculable gas-phase and solvation energy components.

Caption: Thermodynamic cycle for pKa calculation.

The free energy of dissociation in the aqueous phase (ΔG°aq(diss)) can be calculated using the following equation:

ΔG°aq(diss) = ΔG°gas(diss) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

The pKa is then determined from ΔG°aq(diss).

Quantum Chemical Calculations

-

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the energies of the species in the thermodynamic cycle. The choice of the functional and basis set is critical for achieving accurate results, especially for transition metal complexes.

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide more accurate gas-phase energies but are computationally more expensive.

-

Solvation Models: The accurate calculation of solvation free energies is crucial. This is typically done using continuum solvation models (e.g., Polarizable Continuum Model - PCM) or by including a small number of explicit solvent molecules in the quantum chemical calculation (cluster-continuum models).

Stepwise Dissociation of this compound

The following diagram illustrates the sequential loss of protons from this compound.

References

decomposition of ferrocyanic acid in the presence of light

An In-depth Technical Guide on the Photodecomposition of Ferrocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or more formally the hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, is a coordination complex recognized for its stability. However, exposure to light, particularly in the ultraviolet spectrum, can induce decomposition through distinct photochemical pathways. This technical guide provides a comprehensive examination of the photodecomposition of this compound in aqueous solutions. It consolidates quantitative data, details experimental methodologies for studying these processes, and presents visual representations of the core mechanisms and workflows. This document is intended to serve as a critical resource for researchers in chemistry, materials science, and drug development who utilize or study the stability of ferrocyanide complexes.

Introduction

The hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, is a diamagnetic coordination complex with a central iron(II) ion octahedrally coordinated to six cyanide ligands.[1][2] The strong covalent bonding between the iron center and the cyanide ligands imparts significant stability and low toxicity compared to free cyanide.[1] Despite this inherent stability, this compound is susceptible to decomposition under specific conditions, notably upon exposure to light.[3][4] This photolability can lead to the formation of various photoproducts, including aquated species and the oxidized ferricyanide complex, through different reaction pathways depending on the excitation wavelength.[5][6][7] Understanding the mechanisms, quantum yields, and experimental parameters governing this photodecomposition is crucial for applications where ferrocyanide is used, from its role as an anti-caking agent to its potential in redox flow batteries and as a probe in biological systems.[1][2]

Photochemical Decomposition Pathways

The photochemistry of aqueous hexacyanoferrate(II) is primarily dictated by the wavelength of the incident light, which corresponds to different electronic transitions within the complex.[5][6]

Photoaquation

Irradiation of this compound solutions with light corresponding to its d-d transition bands (e.g., 366 nm) predominantly leads to a photoaquation reaction.[6] In this process, a cyanide ligand is substituted by a water molecule, forming the aquopentacyanoferrate(II) ion.[6][7]

[Fe(CN)₆]⁴⁻ + hν → [Fe(CN)₅(H₂O)]³⁻ + CN⁻

The quantum yield of this reaction is dependent on factors such as pH and the concentration of the this compound solution.[6]

Photooxidation (Photoelectron Detachment)

When this compound is irradiated with higher energy light within its charge-transfer band (e.g., 254 nm), the primary photochemical event is the detachment of an electron, leading to the oxidation of the iron center and the formation of a hydrated electron.[5][8]

[Fe(CN)₆]⁴⁻ + hν → [Fe(CN)₆]³⁻ + e⁻(aq)

The resulting hexacyanoferrate(III) ion is known as ferricyanide. The formation of the hydrated electron has been confirmed through the use of electron scavengers such as nitrous oxide (N₂O).[5][8]

Quantitative Data on Photodecomposition

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons absorbed.[9]

Table 1: Quantum Yields of this compound Photodecomposition

| Wavelength (nm) | Reaction Type | Product | Quantum Yield (Φ) | Conditions | Reference |

| 366 | Photoaquation | [Fe(CN)₅(H₂O)]³⁻ | 0.89 | 0.01 M solution, pH 4.0 | [6] |

| 366 | Photoaquation | [Fe(CN)₅(H₂O)]³⁻ | 0.52 | 0.01 M solution, pH 0.65 | [6] |

| 366 | Photoaquation | [Fe(CN)₅(H₂O)]³⁻ | 0.44 | 0.5 M solution, pH 9.9 | [6] |

| 254 | Photooxidation | e⁻(aq) | 0.66 | Neutral solution | [8] |

| 254 | Photooxidation | [Fe(CN)₆]³⁻ | 0.71 ± 0.02 | In the presence of N₂O | [5] |

| >313 | Photoaquation | [Fe(CN)₅(H₂O)]³⁻ | Higher than at 254 nm | - | [7] |

| 254 | Photoaquation | [Fe(CN)₅(H₂O)]³⁻ | ~0.1 | - | [7] |

Experimental Protocols

The study of this compound photodecomposition involves specific experimental setups to control irradiation and analyze the resulting products.

General Experimental Workflow for Photolysis

Caption: General experimental workflow for the photolysis of this compound.

Preparation of this compound Solution

Solutions are typically prepared using potassium ferrocyanide (K₄[Fe(CN)₆]) dissolved in deionized water. For studies investigating the effect of pH, appropriate buffers or acids (e.g., perchloric acid) are used to adjust and maintain the desired pH level.[6][10] To study the photooxidation pathway, solutions can be saturated with an electron scavenger like nitrous oxide (N₂O) by bubbling the gas through the solution.[5]

Light Source and Irradiation

A common light source for these experiments is a low-pressure mercury lamp, which provides distinct emission lines, notably at 254 nm and 366 nm.[5][6] Wavelength selection can be achieved using appropriate optical filters. The reaction vessel is often a quartz cell to allow for UV light transmission, and it is typically thermostated to maintain a constant temperature during the experiment.[5]

Actinometry for Quantum Yield Determination

To determine the quantum yield, the intensity of the light source must be accurately measured. This is commonly done using a chemical actinometer, such as the ferric oxalate actinometer.[5][11] The actinometer solution is irradiated under the same conditions as the sample, and the amount of photochemical product formed in the actinometer allows for the calculation of the photon flux.[5]

Analytical Techniques

-

UV-Visible Spectrophotometry: The formation of ferricyanide from the oxidation of ferrocyanide can be monitored spectroscopically. Ferricyanide has a characteristic absorption maximum around 420 nm, where ferrocyanide has negligible absorbance.[2][12]

-

Potentiometric Titration: The amount of ferrocyanide oxidized to ferricyanide can be quantified by potentiometric titration with a strong oxidizing agent like a Ce⁴⁺ solution.[5]

-

Gas Chromatography/Mass Spectrometry: In photooxidation studies involving N₂O as a scavenger, the evolved nitrogen gas can be collected and analyzed to quantify the amount of hydrated electrons produced.[5]

Signaling Pathways and Mechanisms

Photodecomposition Pathways of Hexacyanoferrate(II)

Caption: Photochemical pathways of this compound upon light absorption.

Conclusion

The photodecomposition of this compound is a well-documented process that proceeds via two primary, wavelength-dependent pathways: photoaquation and photooxidation. Excitation into the d-d bands leads to ligand substitution, while charge-transfer excitation results in the formation of ferricyanide and a hydrated electron. The quantum yields of these reactions are sensitive to environmental conditions such as pH. A thorough understanding of these photochemical processes, facilitated by the experimental protocols and data presented in this guide, is essential for any application involving ferrocyanide complexes in the presence of light. This knowledge is critical for ensuring the stability and predicting the behavior of these compounds in various scientific and industrial contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Photooxidation and photoaquation of iron hexacyanide in aqueous solution: A picosecond X-ray absorption study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. rsc.org [rsc.org]

- 12. Blue-light photodegradation of ferricyanide under protein relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Ferrocyanic Acid in Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocyanic acid (H₄[Fe(CN)₆]) and its corresponding potassium salt, potassium ferrocyanide (K₄[Fe(CN)₆]), are versatile reagents in analytical chemistry.[1] Their utility stems from the ability of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, to form distinctively colored precipitates with various metal ions, participate in redox reactions, and serve as a stable component of a redox couple in electrochemical applications.[1] This document provides detailed application notes and experimental protocols for the use of ferrocyanide in precipitation titrations, spectrophotometric analysis, and qualitative inorganic analysis.

Precipitation Titration

Application Note: Quantitative Determination of Zinc (Zn²⁺)

The titration of zinc ions with a standardized solution of potassium ferrocyanide is a classic and reliable method for the quantitative determination of zinc.[1] In a neutral or weakly acidic solution, zinc ions react with ferrocyanide ions to form a stable, white precipitate of potassium zinc ferrocyanide.[1] The reaction stoichiometry is a 3:2 molar ratio of zinc to ferrocyanide.[1]

The endpoint of the titration can be detected using an internal redox indicator, such as diphenylamine, in the presence of a small amount of potassium ferricyanide.[1][2] Before the equivalence point, ferrocyanide ions are consumed by the zinc ions. At the endpoint, the first excess of ferrocyanide reduces the ferricyanide, causing a sharp change in the solution's redox potential and a distinct color change of the indicator from greenish to blue or violet.[1] Alternatively, an external indicator like uranyl nitrate can be used, which forms a brown precipitate with excess ferrocyanide.[2][3]

Factors Affecting Accuracy:

-

Acidity: The titration should be performed in a neutral or weakly acidic medium.

-

Presence of other ions: Ammonium and certain alkaline salts can interfere with the reaction and should be avoided or their presence accounted for.[4] Sodium sulfate is generally considered non-interfering.[4]

-

Titration speed: The precipitation reaction can be slow, so the titration should be performed slowly, especially near the endpoint, to ensure complete reaction.[2]

Quantitative Data

| Parameter | Value/Range | Reference |

| Analyte | Zinc (Zn²⁺) | [1] |

| Titrant | 0.025 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) | [1] |

| Indicator | Diphenylamine (internal) or Uranyl Nitrate (external) | [1][2] |

| Accuracy | Deviations from calculated amounts can be less than 0.2 mg with back titration. Direct titration may show larger deviations. | [4] |

| Interferences | Ammonium salts (e.g., NH₄Cl) can cause significant errors (-2% to -5%). Iron and copper must be removed prior to titration. | [3][4] |

Experimental Protocol: Titration of Zinc with Potassium Ferrocyanide

1. Reagent Preparation:

-

0.025 M Potassium Ferrocyanide Solution: Accurately weigh approximately 10.56 g of K₄[Fe(CN)₆]·3H₂O and dissolve it in deionized water in a 1000 mL volumetric flask. Dilute to the mark and mix thoroughly. Standardize this solution against a primary standard zinc solution.[1]

-

Standard Zinc Solution (for standardization): Dissolve a known mass of high-purity zinc metal in dilute hydrochloric acid and dilute to a known volume.

-

Diphenylamine Indicator: Dissolve 1 g of diphenylamine in 100 mL of concentrated sulfuric acid. Handle with extreme care.[1]

-

Potassium Ferricyanide Solution: Prepare a 1% (w/v) solution of K₃[Fe(CN)₆] in deionized water.

2. Standardization of Potassium Ferrocyanide Solution:

-

Pipette a known volume (e.g., 25.00 mL) of the standard zinc solution into a 250 mL Erlenmeyer flask.

-

Add approximately 2 g of ammonium sulfate, 20 mL of 3 M sulfuric acid, two to three drops of the potassium ferricyanide solution, and 3 drops of diphenylamine indicator.[2]

-

Titrate with the prepared potassium ferrocyanide solution from a burette with constant swirling.[2]

-

The endpoint is reached when the color of the solution changes from a milky white or greenish appearance to a distinct blue or violet that persists for at least 30 seconds.[1][2]

-

Repeat the titration at least two more times and calculate the average molarity of the potassium ferrocyanide solution.

3. Analysis of Zinc Sample:

-

Prepare the zinc sample solution, ensuring it is free from interfering ions like iron and copper.[3] If present, they must be removed through appropriate precipitation and filtration steps.[3]

-

Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask.

-

Follow the same procedure as in the standardization (steps 2-4).

-

Calculate the concentration of zinc in the sample based on the volume of standardized potassium ferrocyanide solution used.

Spectrophotometric Analysis

Application Note: Determination of Rhenium and Other Reducing Substances

Potassium ferrocyanide is a key reagent in several spectrophotometric methods.

-

Determination of Rhenium: In a hydrochloric acid medium, rhenium is reduced to a lower valence state by stannous chloride. The reduced rhenium species then forms a stable, violet-colored complex with potassium ferrocyanide upon heating, which can be extracted into an organic solvent like isoamyl alcohol for spectrophotometric measurement.[5]

-

Indirect Determination of Reducing Agents (Prussian Blue Formation): This method is based on the reduction of ferricyanide ([Fe(CN)₆]³⁻) to ferrocyanide ([Fe(CN)₆]⁴⁻) by an analyte with reducing properties. The resulting ferrocyanide then reacts with ferric ions (Fe³⁺) to form the intensely colored Prussian blue (ferric ferrocyanide), which has a maximum absorbance around 700 nm.[6] The intensity of the blue color is proportional to the concentration of the reducing agent. This principle can be applied to the determination of various substances, including pharmaceuticals like perphenazine and ascorbic acid (Vitamin C).[7]

Quantitative Data

| Parameter | Determination of Rhenium | Indirect Determination of Perphenazine |

| Principle | Formation of a colored complex with reduced rhenium | Formation of Prussian blue after reduction of ferricyanide |

| λmax | 510 nm (in isoamyl alcohol) | 735 nm |

| Linear Range | 0-20 µg/mL | 0.05–25.00 µg/mL |

| Molar Absorptivity | 8.4 x 10³ L mol⁻¹ cm⁻¹ | 5.2 × 10⁴ L/mol cm |

| Sandell's Sensitivity | 0.022 µg/cm² | - |

| Limit of Detection (LOD) | Not specified | 0.049 µg/mL |

| Relative Standard Deviation (RSD) | Not specified | 0.86% |

| Reference | [5] | [7] |

Experimental Protocol: Spectrophotometric Determination of Rhenium

1. Reagent Preparation:

-

Standard Rhenium Solution (1 mg/mL): Prepare by dissolving a known weight of a suitable rhenium salt in deionized water.

-

10 M Hydrochloric Acid (HCl)

-

2% (w/v) Potassium Ferrocyanide (K₄[Fe(CN)₆]) Solution

-

20% (w/v) Stannous Chloride (SnCl₂) Solution

-

Isoamyl Alcohol

2. Procedure:

-

To a sample solution containing up to 500 µg of rhenium in a 100 mL beaker, add 6 mL of 10 M HCl and 4.5 mL of the 2% potassium ferrocyanide solution.[5]

-

Add 1 mL of the 20% stannous chloride solution to act as the reductant and mix gently.[5]

-

Adjust the total volume to 20 mL with distilled water.

-

Heat the solution for 1-1.5 minutes at 90-95°C.[5] A violet-colored species will form.

-

Cool the solution to room temperature and transfer it to a 100 mL separating funnel.

-

Extract the complex by shaking with an equal volume of isoamyl alcohol for 2 minutes.[5]

-

Allow the layers to separate and collect the organic (upper) layer.

-

Measure the absorbance of the organic layer at 510 nm using a spectrophotometer, with isoamyl alcohol as the blank.[5]

-

Prepare a calibration curve using standard rhenium solutions following the same procedure to determine the concentration of the unknown sample.

Qualitative Analysis of Metal Ions

Application Note

Potassium ferrocyanide is a valuable reagent for the qualitative identification of several metal ions due to the formation of characteristically colored precipitates.[1] This allows for simple and rapid confirmatory tests.

Characteristic Precipitates:

-

Iron (Fe³⁺): Forms an intense blue precipitate known as Prussian blue. This is a highly sensitive and specific test for ferric ions.[1]

-

Copper (Cu²⁺): Forms a reddish-brown precipitate.[8]

-

Zinc (Zn²⁺): Forms a white precipitate of potassium zinc ferrocyanide.[1]

Experimental Protocol: Confirmatory Test for Ferric Ions (Fe³⁺)

1. Reagent Preparation:

-

10% (w/v) Potassium Ferrocyanide (K₄[Fe(CN)₆]) Solution: Dissolve 10 g of K₄[Fe(CN)₆] in 90 mL of deionized water.

-

Dilute Hydrochloric Acid (HCl)

2. Procedure:

-

To a small volume (1-2 mL) of the test solution in a test tube, add a few drops of dilute HCl to ensure an acidic medium.

-

Add several drops of the 10% potassium ferrocyanide solution.

-

The formation of a deep blue precipitate (Prussian blue) confirms the presence of ferric ions (Fe³⁺).[1]

Role in Electrochemistry

Application Note

The ferrocyanide/ferricyanide ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻) couple is a widely used redox system in electroanalytical chemistry.[1][9] It serves as a benchmark for characterizing the performance of electrodes and in the development of electrochemical sensors and biosensors.[10] The reversible one-electron transfer between ferrocyanide and ferricyanide provides a well-defined electrochemical signal that can be used to probe the properties of an electrode surface.[11] For instance, in electrochemical impedance spectroscopy (EIS), this redox couple is used to measure changes in the charge transfer resistance at the electrode-solution interface, which can be correlated with the binding of biomolecules in a biosensor.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. ASSAYING ZINC BY POTASSIUM FERROCYANIDE Fahlberg’s Method - 911Metallurgist [911metallurgist.com]

- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 5. ias.ac.in [ias.ac.in]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced electrochemical biosensing on gold electrodes with a ferri/ferrocyanide redox couple - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of ELectrochemical Behavior of Ferri/Ferrocyanide Redox on Carbon Paste Based Electrodes for Mercury (II) Electrochemical Sensor , American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Application Notes: The Use of Ferrocyanide as a Titrant for Metal Ions

Introduction

The ferrocyanide ion, [Fe(CN)₆]⁴⁻, is a versatile reagent in analytical chemistry, primarily utilized for the quantitative determination of various metal ions through precipitation titration. While these application notes focus on the use of ferrocyanic acid's conjugate base, it is important to note that the direct use of this compound (H₄[Fe(CN)₆]) as a titrant is uncommon due to its instability. Solutions of this compound, as well as acidified solutions of its salts, are prone to decomposition, especially when heated or exposed to light, which can lead to the formation of hydrogen cyanide.[1] Consequently, the stable and readily available salt, potassium ferrocyanide (K₄[Fe(CN)₆]), is almost exclusively used to prepare standard solutions for these titrations.[2] The underlying principle remains the reaction of the ferrocyanide anion with metal cations to form insoluble metal ferrocyanide precipitates.

This document provides detailed protocols and data for researchers, scientists, and drug development professionals on the application of ferrocyanide titrations for metal ion analysis.

Principle of Ferrocyanide Titration

Ferrocyanide titration is a type of precipitation titration where a standard solution of potassium ferrocyanide is added to a solution containing metal ions. The reaction leads to the formation of a stable and insoluble metal ferrocyanide precipitate. The general reaction can be represented as:

nM⁺ + [Fe(CN)₆]⁴⁻ → Mₙ[Fe(CN)₆] (s)

The stoichiometry of the precipitate can vary depending on the metal ion and the reaction conditions. For instance, in the well-established titration of zinc, a mixed salt of potassium zinc ferrocyanide is formed.[3]

Endpoint detection is crucial for accurate quantification. This can be achieved through several methods:

-